PROTAC ERalpha Degrader-1
Overview
Description
PROTAC ERalpha Degrader-1 is a compound designed to target and degrade the estrogen receptor alpha (ERα) protein. This compound is part of the broader class of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that harness the cell’s ubiquitin-proteasome system to selectively degrade target proteins. The estrogen receptor alpha plays a crucial role in hormonally driven breast cancer, making it a significant target for therapeutic intervention .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC ERalpha Degrader-1 involves a modular approach, utilizing three main components: an E3 ligase ligand, a linker, and an estrogen receptor alpha ligand. The process begins with the identification of suitable ligands for both the estrogen receptor alpha and the E3 ligase. These ligands are then connected via a linker, typically using established chemical reactions such as amide coupling, click chemistry, nucleophilic substitution, or reductive amination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes scaling up the synthesis of individual components and their subsequent coupling. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
PROTAC ERalpha Degrader-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pH levels, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds. Substitution reactions typically result in the formation of new functionalized derivatives .
Scientific Research Applications
PROTAC ERalpha Degrader-1 has a wide range of scientific research applications:
Chemistry: It serves as a chemical probe to study the degradation pathways of estrogen receptor alpha and other target proteins.
Biology: It is used to investigate the role of estrogen receptor alpha in cellular processes and disease mechanisms.
Medicine: It holds potential as a therapeutic agent for treating estrogen receptor alpha-positive breast cancer by selectively degrading the target protein.
Industry: It is utilized in drug discovery and development, particularly in the design of targeted protein degradation therapies
Mechanism of Action
PROTAC ERalpha Degrader-1 exerts its effects by simultaneously binding to the estrogen receptor alpha and an E3 ubiquitin ligase. This binding facilitates the formation of a ternary complex, leading to the ubiquitination of the estrogen receptor alpha. The ubiquitinated protein is then recognized and degraded by the proteasome, effectively reducing the levels of estrogen receptor alpha in the cell. This mechanism allows for the selective and efficient degradation of the target protein .
Comparison with Similar Compounds
Similar Compounds
Selective Estrogen Receptor Degraders (SERDs): These compounds also target estrogen receptor alpha but function by inhibiting its activity rather than degrading it.
Other PROTACs: Various PROTACs target different proteins for degradation, such as androgen receptor degraders and bromodomain-containing protein 4 degraders.
Uniqueness
PROTAC ERalpha Degrader-1 is unique in its ability to selectively degrade estrogen receptor alpha, offering a distinct advantage over traditional inhibitors that merely block the receptor’s activity. This degradation approach can potentially overcome resistance mechanisms that limit the efficacy of conventional therapies .
Biological Activity
PROTAC (Proteolysis Targeting Chimera) technology has emerged as a promising strategy for targeted protein degradation, particularly in the context of estrogen receptor alpha (ERα) degradation for the treatment of ER-positive breast cancers. This article focuses on the biological activity of the compound known as PROTAC ERalpha Degrader-1, detailing its mechanisms, efficacy, and potential clinical applications.
Overview of this compound
This compound is designed to selectively target and degrade the estrogen receptor alpha, a key player in breast cancer progression. By utilizing a bifunctional molecule that recruits an E3 ubiquitin ligase, specifically von Hippel–Lindau (VHL), this compound facilitates the ubiquitination and subsequent proteasomal degradation of ERα. This mechanism is particularly advantageous over traditional therapies that primarily target the ligand-binding domain (LBD) of ERα, which can lead to drug resistance due to mutations in this domain.
The mechanism by which this compound operates involves several critical steps:
- Binding : The PROTAC binds to both ERα and VHL, forming a ternary complex.
- Ubiquitination : This complex promotes the ubiquitination of ERα.
- Degradation : The tagged protein is recognized by the proteasome and degraded.
This process effectively reduces intracellular levels of ERα, leading to decreased estrogen signaling and inhibition of tumor growth.
Efficacy and Biological Activity
Research has demonstrated that this compound exhibits significant biological activity across various breast cancer cell lines. Key findings include:
- Dose-Dependent Degradation : In studies involving MCF-7 cells, PROTAC demonstrated a DC50 (the concentration at which 50% degradation occurs) of less than 5 μM, indicating potent degradation capabilities at low concentrations .
- Time-Dependent Effects : Maximum degradation efficiency was observed after 4 hours of treatment with 5 μM PROTAC .
- Resistance Overcoming : ERE-PROTAC effectively degraded ERα in fulvestrant-resistant cells, highlighting its potential as a therapeutic option for patients who have developed resistance to conventional treatments .
Comparative Studies
A comparative analysis with other compounds such as SERDs (Selective Estrogen Receptor Degraders) reveals distinct advantages for PROTACs:
Compound Type | Mechanism | Efficacy | Resistance Handling |
---|---|---|---|
SERD | Binds LBD | Moderate | Limited |
PROTAC | Targets DBD & recruits E3 ligase | High | Effective against resistant strains |
This table underscores the enhanced efficacy and broader application potential of PROTACs in treating resistant forms of breast cancer.
Case Studies
Recent studies have provided insights into the clinical relevance and effectiveness of this compound:
- In Vitro Studies : In multiple ER+ breast cancer cell lines, including T47D and MCF-7, treatment with PROTAC resulted in a reduction of ERα levels to below 20% compared to control groups .
- In Vivo Disconnect : Despite strong in vitro results, some studies noted a disconnect in vivo due to metabolic instability affecting degradation efficacy. Optimizing linker stability remains crucial for maximizing therapeutic outcomes .
Future Directions
The future development of PROTACs like ERalpha Degrader-1 focuses on enhancing metabolic stability and further exploring their application in various cancers. Ongoing research aims to identify novel E3 ligases that can be utilized alongside different target proteins beyond ERα, potentially broadening the scope of targeted therapies available for cancer treatment.
Properties
IUPAC Name |
4-[(3S,4S)-7-cyano-1-[(2-methoxynaphthalen-1-yl)methyl]-4-methyl-3-[[(2S)-2-(methylamino)propanoyl]amino]-2-oxo-3,4-dihydro-1,5-benzodiazepine-5-carbonyl]-N-[2-[2-[2-[2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethoxy]ethoxy]ethyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H69N7O10/c1-7-54(46-13-9-8-10-14-46)61(48-22-27-52(74)28-23-48)49-24-29-53(30-25-49)83-36-34-71(5)60(75)42-82-38-37-81-35-33-69-64(77)50-18-20-51(21-19-50)65(78)73-44(3)62(70-63(76)43(2)68-4)66(79)72(57-31-17-45(40-67)39-58(57)73)41-56-55-16-12-11-15-47(55)26-32-59(56)80-6/h8-32,39,43-44,62,68,74H,7,33-38,41-42H2,1-6H3,(H,69,77)(H,70,76)/b61-54-/t43-,44-,62-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBOCOFSYPHJLP-XJQCFLMPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C(=O)COCCOCCNC(=O)C3=CC=C(C=C3)C(=O)N4C(C(C(=O)N(C5=C4C=C(C=C5)C#N)CC6=C(C=CC7=CC=CC=C76)OC)NC(=O)C(C)NC)C)C8=CC=CC=C8 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN(C)C(=O)COCCOCCNC(=O)C3=CC=C(C=C3)C(=O)N4[C@H]([C@@H](C(=O)N(C5=C4C=C(C=C5)C#N)CC6=C(C=CC7=CC=CC=C76)OC)NC(=O)[C@H](C)NC)C)/C8=CC=CC=C8 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H69N7O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1120.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.